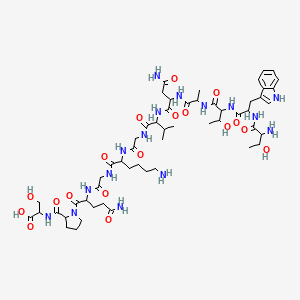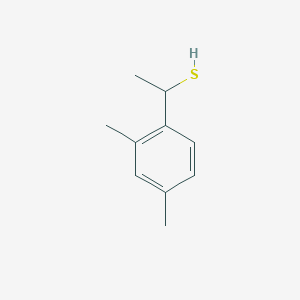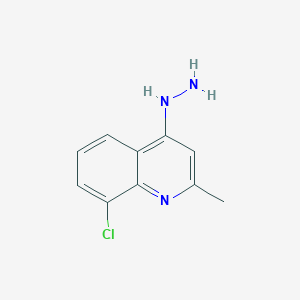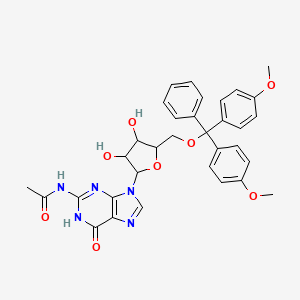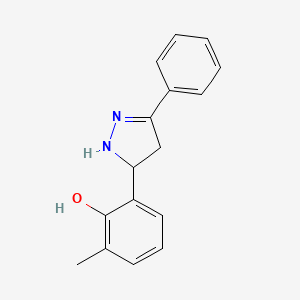
Phenol, 2-(4,5-dihydro-3-phenyl-1H-pyrazol-5-yl)-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-(4,5-dihydro-3-phenyl-1H-pyrazol-5-yl)-6-methyl- is a complex organic compound that belongs to the class of phenols This compound is characterized by the presence of a phenol group, a pyrazole ring, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(4,5-dihydro-3-phenyl-1H-pyrazol-5-yl)-6-methyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with phenyl-substituted ketones, followed by the introduction of a methyl group at the 6-position of the phenol ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps may be included to ensure the consistency and quality of the final product. This may involve purification techniques such as recrystallization, distillation, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-(4,5-dihydro-3-phenyl-1H-pyrazol-5-yl)-6-methyl- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenol ring, leading to the formation of various substituted phenol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
Phenol, 2-(4,5-dihydro-3-phenyl-1H-pyrazol-5-yl)-6-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Phenol, 2-(4,5-dihydro-3-phenyl-1H-pyrazol-5-yl)-6-methyl- involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2-(1-acetyl-4,5-dihydro-3-phenyl-1H-pyrazol-5-yl)-4-bromo-: A similar compound with an acetyl group and a bromine atom.
Phenol, 2-(4,5-dihydro-3-phenyl-1H-pyrazol-5-yl)-4-chloro-: A related compound with a chlorine atom at the 4-position.
Uniqueness
Phenol, 2-(4,5-dihydro-3-phenyl-1H-pyrazol-5-yl)-6-methyl- is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interactions with other molecules and its overall properties.
Propiedades
Número CAS |
1049117-25-0 |
|---|---|
Fórmula molecular |
C16H16N2O |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
2-methyl-6-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol |
InChI |
InChI=1S/C16H16N2O/c1-11-6-5-9-13(16(11)19)15-10-14(17-18-15)12-7-3-2-4-8-12/h2-9,15,18-19H,10H2,1H3 |
Clave InChI |
ASFYAPWCYYSTNQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C2CC(=NN2)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


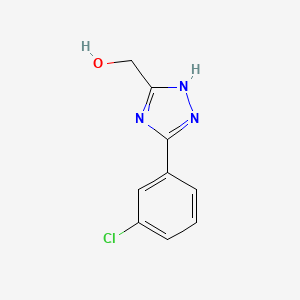
![2-[[3-Phenyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoyl]amino]propanoic acid](/img/structure/B12110452.png)

![benzyl N-[(2S)-4-methyl-3-oxo-1-phenylpent-4-en-2-yl]carbamate](/img/structure/B12110461.png)
![2,2-dimethyl-N-[3-[(methylthio)methyl]-2-pyridyl]propionamide](/img/structure/B12110462.png)
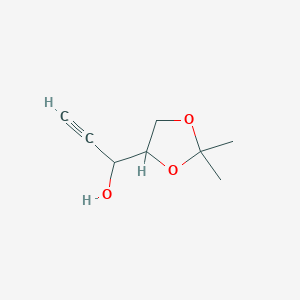
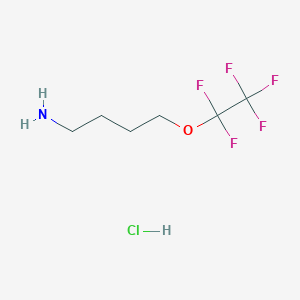
![[2-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-6-methylsulfanyloxan-3-yl] dihydrogen phosphate](/img/structure/B12110469.png)
